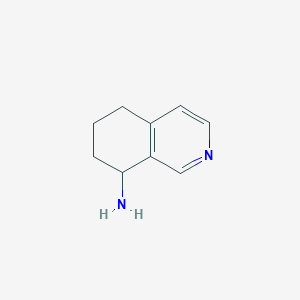

5,6,7,8-Tetrahydroisoquinolin-8-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARABOQKIKIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658361 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497251-60-2 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Abstract

The 5,6,7,8-tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive, in-depth experimental protocol for the synthesis of a key derivative, 5,6,7,8-tetrahydroisoquinolin-8-amine. We will explore the strategic considerations underpinning a robust synthetic pathway, moving from a retrosynthetic analysis to a detailed, step-by-step experimental procedure. The primary route detailed herein proceeds through a C8-ketone intermediate, its subsequent oximation, and final reduction to the target primary amine. This approach is presented with a focus on the causal relationships behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations for researchers, scientists, and professionals in drug development.

Introduction to the Tetrahydroisoquinoline Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and among them, the isoquinoline and its reduced derivatives are particularly significant.[1] The saturated carbocyclic portion of the 5,6,7,8-tetrahydroisoquinoline system allows for diverse stereochemical arrangements, making it a valuable template for probing biological space. The specific target, this compound, serves as a versatile intermediate, with the primary amine at the C8 position providing a critical handle for further functionalization and library development.[2] The synthesis of such molecules requires careful strategic planning to control regioselectivity and achieve the desired functionalization on the saturated ring.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic plan. The primary challenge lies in the selective installation of the amine group at the C8 position of the tetrahydroisoquinoline core.

Caption: Retrosynthetic analysis of the target amine.

Our primary strategy, detailed in this guide, involves a late-stage formation of the amine from a ketone precursor. This approach offers several advantages:

-

Robustness: The formation of ketones and their conversion to oximes and amines are well-established and high-yielding transformations.

-

Availability: The synthesis of the prerequisite ketone can be achieved from commercially available starting materials.

-

Control: This pathway avoids the potential side reactions and catalyst poisoning that can occur when carrying an amine group through multiple synthetic steps.

An alternative strategy, the catalytic hydrogenation of 8-aminoisoquinoline, is also plausible. However, this route can present challenges in achieving selective reduction of the pyridine ring without affecting the amine or requiring harsh conditions that may lead to side products.[3][4][5]

Primary Synthetic Route: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a C8-ketone intermediate.

Workflow Overview

Caption: Experimental workflow for the proposed synthesis.

Step 3.1: Synthesis of 6,7-Dihydro-5H-isoquinolin-8-one

The synthesis of the ketone intermediate is the foundational step. While several methods exist, a common approach involves building the pyridine ring onto a pre-existing six-membered ring. For the purpose of this guide, we will proceed assuming the availability of this starting material, which can be synthesized via established literature methods such as the Guareschi-Thorpe condensation or related cyclization strategies.

Step 3.2: Oximation of 6,7-Dihydro-5H-isoquinolin-8-one

This standard protocol converts the C8-ketone into an oxime, which is an ideal precursor for reduction to a primary amine.

Reaction Scheme: C₉H₉NO + NH₂OH·HCl → C₉H₁₀N₂O + H₂O + HCl

Experimental Protocol:

-

To a stirred solution of 6,7-dihydro-5H-isoquinolin-8-one (1 equivalent) in a 2:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 equivalents).

-

Add sodium hydroxide (1.5 equivalents) portionwise to the mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield 8-oximino-5,6,7,8-tetrahydroisoquinoline.[2]

Rationale: The reaction is typically run under slightly basic conditions to free the hydroxylamine from its hydrochloride salt. The ethanol/water solvent system ensures the solubility of both the organic starting material and the inorganic reagents.

| Parameter | Value/Reagent | Purpose |

| Starting Ketone | 1.0 eq. | Substrate |

| Hydroxylamine HCl | 1.2 eq. | Oxime forming agent |

| Sodium Hydroxide | 1.5 eq. | Base to free NH₂OH |

| Solvent | Ethanol/Water | Reaction medium |

| Temperature | Reflux | To drive reaction to completion |

| Reaction Time | 2-3 hours | Typical duration |

Step 3.3: Reduction of 8-Oximino-5,6,7,8-tetrahydroisoquinoline

The final step involves the reduction of the oxime intermediate to the target primary amine. The use of a Nickel-Aluminium alloy in an alkaline solution is an effective method for this transformation.[2]

Reaction Scheme: C₉H₁₀N₂O + [H] → C₉H₁₂N₂

Experimental Protocol:

-

Dissolve the 8-oximino-5,6,7,8-tetrahydroisoquinoline (1 equivalent) in a 1:1 mixture of ethanol and 2N aqueous sodium hydroxide solution.

-

Stir the solution vigorously at room temperature.

-

CAUTION: The following addition is exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

-

Add Nickel-Aluminium alloy (1.5 equivalents by weight) portionwise over 30-45 minutes, ensuring the temperature does not exceed 50 °C.

-

After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Rationale: The Nickel-Aluminium alloy reacts with the sodium hydroxide solution to generate nascent hydrogen in situ, which is a highly effective reducing agent for the oxime functional group. The alkaline conditions are crucial for the generation of the active reducing species.

| Parameter | Value/Reagent | Purpose |

| Starting Oxime | 1.0 eq. | Substrate for reduction |

| Nickel-Aluminium Alloy | ~1.5 wt. eq. | Source of catalytic Nickel |

| Sodium Hydroxide (2N) | Solvent | Activates Ni-Al alloy |

| Solvent | Ethanol/Water | Reaction medium |

| Temperature | Room Temperature | Controlled reaction |

| Reaction Time | 2-4 hours | Typical duration |

Purification and Characterization

The crude product obtained from the final step will likely require purification.

-

Purification: Column chromatography on silica gel is the recommended method. A gradient elution system starting with dichloromethane and gradually increasing the polarity with methanol (containing a small amount of triethylamine, ~0.5-1%, to prevent the amine from streaking on the silica) is typically effective.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

-

Safety and Handling

-

General Precautions: All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Specific Hazards:

-

Nickel-Aluminium Alloy: This reagent can be pyrophoric and reacts exothermically with water and base to produce flammable hydrogen gas. It must be handled with extreme care, and additions should be slow and controlled.

-

Sodium Hydroxide: A corrosive base that can cause severe burns. Avoid contact with skin and eyes.

-

Solvents: Organic solvents such as ethanol, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

-

Conclusion

This guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. By proceeding through a stable ketone and oxime intermediate, this multi-step protocol provides a robust pathway for accessing this valuable chemical building block. The detailed explanations and procedural steps are intended to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize this and related compounds for their research endeavors.

References

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Abstract

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with significant biological activity.[1][2] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 5,6,7,8-tetrahydroisoquinolin-8-amine (CAS RN: 497251-60-2). For drug development professionals, a thorough understanding of these properties—such as ionization constant (pKa), lipophilicity (logP), and solubility—is paramount as they govern a molecule's pharmacokinetic and pharmacodynamic behavior. Due to a scarcity of direct experimental data for this particular isomer, this document combines available information, data from closely related analogs, and established predictive principles. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these critical parameters, empowering researchers to conduct their own empirical assessments.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline moiety is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. This has led to the development of THIQ-based compounds with diverse therapeutic applications, including antitumor, antimicrobial, antiviral, and anti-inflammatory agents.[2]

This compound is a specific isomer within this important class of compounds. The introduction of an amino group at the 8-position creates a chiral center and introduces a basic, hydrogen-bonding functional group that can significantly influence the molecule's interaction with biological macromolecules and its overall physicochemical profile. These properties are not merely academic; they are critical determinants of a drug candidate's success, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide will systematically explore the key physicochemical attributes of this compound, providing both theoretical context and practical methodologies for their assessment.

Molecular Structure and Core Properties

A precise understanding of the molecular structure is the foundation for evaluating its physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 497251-60-2 | [3] |

| Molecular Formula | C₉H₁₂N₂ | [3] |

| Molecular Weight | 148.21 g/mol | [3] |

| Physical Form | Yellow to Brown Liquid | [4] |

| Canonical SMILES | C1C(C2=C(C=CN=C2)CC1)N | - |

Caption: Core molecular properties of this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, there are two basic nitrogen atoms: the pyridine-like nitrogen in the isoquinoline ring system and the primary amine at the 8-position. The interplay of their basicities will determine the molecule's charge state in different physiological environments, which in turn affects its solubility, permeability, and target binding.

Predicted pKa Values

| Ionizable Group | Predicted pKa | Notes |

| Pyridine Nitrogen | ~6.4 | Influences charge in acidic compartments. |

| 8-Amino Group | ~8.9 | Predominantly protonated at physiological pH. |

Caption: Predicted pKa values for the basic centers of this compound.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and reproducibility.

Principle: A solution of the compound is titrated with a standardized acid or base, and the solution's pH is monitored with a calibrated electrode. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). The titrant should be added in small, precise increments.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Membrane Permeability

The partition coefficient (logP) quantifies a compound's distribution between an oily (n-octanol) and an aqueous phase, serving as a key indicator of its lipophilicity. This property is crucial for predicting a drug's ability to cross biological membranes.

Predicted and Analog Data

Direct experimental logP data for this compound is unavailable. However, for the related (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride, a computational LogP of 1.8395 has been reported.[5] The parent 5,6,7,8-tetrahydroisoquinoline has a calculated XLogP3 of 2.2.[6] These values suggest that the addition of the polar amino group will likely result in a moderately lipophilic compound.

| Compound | LogP Value | Type | Source |

| (R)-5,6,7,8-Tetrahydroquinolin-8-amine HCl | 1.84 | Predicted | [5] |

| 5,6,7,8-Tetrahydroisoquinoline | 2.2 | Predicted | [6] |

Caption: LogP values of related compounds.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for logP determination.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer at a specific pH). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the compound. Also, pre-saturate n-octanol with water/buffer and vice-versa.

-

Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., pH 7.4 phosphate buffer) in a flask.

-

Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous dosage forms.

Analog Data and Predictions

While specific data for this compound is lacking, the hydrochloride salt of the isomeric 5,6,7,8-tetrahydroisoquinolin-5-amine is reported to have high water solubility (exceeding 100 mg/mL). Given the presence of two basic nitrogens, it is expected that this compound will also exhibit good aqueous solubility, particularly at lower pH values where it will be protonated.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water or buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the compound to vials containing the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Filtration/Centrifugation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Spectroscopic Profile

Spectroscopic data provides confirmation of the chemical structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons of the isoquinoline ring, as well as aliphatic protons in the saturated ring. The chemical shifts and coupling patterns of the protons on the saturated ring would be complex.

-

¹³C NMR: Would display distinct signals for the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. C-N stretching vibrations would also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 149.21.

Conclusion and Future Directions

This compound is a molecule of significant interest owing to its foundational tetrahydroisoquinoline core. This guide has synthesized the available information on its physicochemical properties and provided a framework for their experimental determination. While predicted values and data from analogs offer valuable initial insights, it is imperative for researchers in drug development to obtain precise experimental data for this specific compound. The protocols outlined herein provide a robust starting point for such investigations. Future work should focus on the empirical determination of the pKa, logP, and solubility of this compound across a range of physiologically relevant conditions to build a comprehensive ADMET profile and guide its potential development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 497251-60-2 [chemicalbook.com]

- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1213648-37-3|(R)-5,6,7,8-Tetrahydroisoquinolin-8-amine|BLD Pharm [bldpharm.com]

- 6. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 5,6,7,8-Tetrahydroisoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for 5,6,7,8-tetrahydroisoquinolin-8-amine, a significant heterocyclic amine in medicinal chemistry. Due to the limited availability of a complete, published spectral dataset for this specific molecule, this document presents a comprehensive, predictive analysis based on the spectral data of its core structure and closely related analogues. This approach ensures a scientifically grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is a bicyclic compound featuring a pyridine ring fused to a cyclohexylamine moiety. This structural motif is of considerable interest in drug discovery, as tetrahydroisoquinoline and tetrahydroquinoline scaffolds are present in a wide array of biologically active molecules. The presence of a chiral center at the C8 position and a primary amine group makes it a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the saturated carbocyclic ring.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Experimental Choice |

| ~8.3 - 8.4 | d | 1H | H-1 | The deshielding effect of the adjacent nitrogen atom in the aromatic ring causes this proton to resonate at a high chemical shift. |

| ~7.3 - 7.4 | d | 1H | H-3 | This aromatic proton is coupled to H-4, resulting in a doublet. |

| ~7.0 - 7.1 | dd | 1H | H-4 | This proton is coupled to both H-3 and the benzylic protons at C-5, leading to a doublet of doublets. |

| ~3.9 - 4.1 | t | 1H | H-8 | The proton attached to the carbon bearing the amino group is expected to be a triplet due to coupling with the adjacent CH₂ group at C-7. |

| ~2.8 - 3.0 | t | 2H | H-5 | These benzylic protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the C-6 protons. |

| ~1.8 - 2.2 | m | 2H | H-6 | These protons are part of the saturated ring and will likely appear as a complex multiplet. |

| ~1.6 - 1.8 | m | 2H | H-7 | These protons are also in the saturated ring and will exhibit a complex multiplet pattern. |

| ~1.5 - 2.5 | br s | 2H | -NH₂ | The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Causality of Experimental Choice |

| ~145 - 150 | C-1 | The carbon adjacent to the nitrogen in the pyridine ring is significantly deshielded. |

| ~140 - 145 | C-4a | A quaternary carbon at the ring junction. |

| ~135 - 140 | C-3 | An aromatic methine carbon. |

| ~125 - 130 | C-8a | A quaternary carbon at the other ring junction. |

| ~120 - 125 | C-4 | An aromatic methine carbon. |

| ~45 - 50 | C-8 | The carbon bearing the amino group, shifted downfield due to the electron-withdrawing effect of the nitrogen. |

| ~30 - 35 | C-7 | An aliphatic methylene carbon. |

| ~25 - 30 | C-5 | A benzylic methylene carbon. |

| ~20 - 25 | C-6 | An aliphatic methylene carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used. The spectrum is acquired on a spectrometer with a carbon-observe probe, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, two bands | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Strong | Aliphatic C-H stretching |

| 1650 - 1580 | Medium | N-H bending (primary amine) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1250 - 1020 | Medium | C-N stretching |

Experimental Protocol for IR Spectroscopy:

A common method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 148. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the saturated ring.

| m/z | Interpretation |

| 148 | Molecular ion [M]⁺ |

| 131 | [M - NH₃]⁺ |

| 119 | Fragmentation of the saturated ring |

Experimental Protocol for Mass Spectrometry:

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard technique. The sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer for ionization and analysis.

Logical Relationship of Spectral Data:

Caption: Interrelation of spectral data for structure elucidation.

Conclusion

This technical guide provides a detailed, predictive overview of the essential spectral data for this compound. By leveraging data from closely related structures and fundamental spectroscopic principles, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for the practical application of these analytical techniques in a laboratory setting.

The Structure-Activity Relationship of 5,6,7,8-Tetrahydroisoquinolin-8-amine Analogs as Dopamine D2 Receptor Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Analogs of 5,6,7,8-tetrahydroisoquinolin-8-amine, in particular, have garnered significant attention for their diverse pharmacological activities, including antinociceptive, anti-inflammatory, and cytotoxic effects.[3][4][5] A key area of interest for this class of compounds is their interaction with dopamine receptors, which are critical targets in the central nervous system for treating a range of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.[6][7] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound analogs, with a specific focus on their activity as ligands for the dopamine D2 receptor. We will delve into the synthetic strategies, key structural modifications influencing biological activity, and the experimental protocols for evaluating their efficacy.

The this compound Core and its Significance

The conformationally constrained nature of the 5,6,7,8-tetrahydroisoquinoline ring system provides a rigid framework that allows for the precise positioning of substituents to interact with biological targets. The presence of the basic amine at the 8-position is a crucial feature, often serving as a key interaction point with receptor binding sites. The versatility of this scaffold allows for substitutions at multiple positions, enabling a systematic investigation of how structural changes impact biological activity.

Structure-Activity Relationship (SAR) at the Dopamine D2 Receptor

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][8][9] The development of selective D2R ligands is a major goal in neuropharmacology. The following sections dissect the SAR of this compound analogs at the D2R, based on available data.

Substitutions on the Amine at Position 8

The nature of the substituent on the 8-amino group plays a pivotal role in determining the affinity and efficacy of these analogs at the D2R. Generally, small alkyl substitutions are well-tolerated. For instance, N-ethyl-N-methyl substitution has been shown to produce potent antinociceptive effects, though the direct D2R activity was not the primary focus of that study.[3] For D2R affinity, the size and nature of the substituent can modulate the interaction with the receptor's binding pocket.

Modifications of the Tetrahydroisoquinoline Ring System

Substitutions on the aromatic and aliphatic portions of the tetrahydroisoquinoline ring can significantly influence ligand properties such as lipophilicity, metabolic stability, and receptor affinity.

-

Aromatic Ring Substituents: Introduction of substituents on the benzene ring of the tetrahydroisoquinoline core can fine-tune electronic properties and provide additional interaction points with the receptor.

-

Aliphatic Ring Substituents: Modifications to the saturated portion of the ring system can alter the conformational preferences of the molecule, thereby affecting its binding orientation.

Quantitative SAR Data

To provide a clearer understanding of the SAR, the following table summarizes the binding affinities (Ki) of a series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinoline analogs at the dopamine D2 receptor.

| Compound | R1 Substituent | D2 Ki (nM) |

| 1a | H | >1000 |

| 1b | Methyl | 250 |

| 1c | Ethyl | 150 |

| 1d | Propyl | 80 |

| 1e | Butyl | 66 |

| 1f | Phenyl | 320 |

| 1g | Benzyl | 180 |

Data adapted from Berenguer et al., 2009.[10]

The data clearly indicates that increasing the length of the alkyl substituent at the 1-position from methyl to butyl leads to a progressive increase in affinity for the D2 receptor, with the butyl derivative (1e ) showing the highest affinity in this series.[10] Phenyl and benzyl substituents at this position resulted in lower affinity compared to the optimal alkyl chain length.[10]

Dopamine D2 Receptor Signaling Pathway

Understanding the downstream effects of D2R activation is crucial for interpreting functional assay data. The canonical signaling pathway is depicted below.

References

- 1. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. innoprot.com [innoprot.com]

- 10. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Chiral 8-Amino-Tetrahydroquinolines: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral 8-Amino-Tetrahydroquinolines in Modern Drug Discovery

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chiral center at the C8 position dramatically expands the chemical space for drug candidates, enabling fine-tuned interactions with biological targets. Enantiomerically pure 8-amino-tetrahydroquinolines are crucial building blocks in the development of novel therapeutics, where the stereochemistry at the C8 position often dictates the pharmacological activity and toxicological profile of the final compound. This guide provides an in-depth overview of the key enantioselective strategies for the synthesis of these valuable chiral amines, with a focus on practical methodologies and the underlying chemical principles that govern their success.

Core Synthetic Strategies: A Landscape of Enantioselective Methodologies

The enantioselective synthesis of chiral 8-amino-tetrahydroquinolines can be broadly categorized into two main approaches: the resolution of racemic mixtures and direct asymmetric synthesis. While resolution methods are well-established and reliable, direct asymmetric catalysis offers a more elegant and atom-economical route.

Enzymatic Kinetic Resolution: A Robust and Scalable Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and widely adopted method for accessing enantiopure 8-amino-tetrahydroquinolines. This strategy leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic precursor, typically the corresponding 8-hydroxy-tetrahydroquinoline.

A key advantage of EKR is the often-excellent enantiomeric excess (ee) that can be achieved for both the resolved product and the unreacted starting material. The use of commercially available and relatively inexpensive lipases, such as Candida antarctica lipase B (CALB), makes this method particularly attractive for both academic research and industrial-scale production.

The general workflow for this approach, as exemplified by the synthesis of (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)- and (S)-CAMPY respectively, is outlined below[1].

The causality behind this experimental choice lies in the high reliability and scalability of enzymatic resolutions. Lipases, in particular, are robust enzymes that can tolerate a range of organic solvents and reaction conditions. The multi-step conversion of the resolved alcohol to the amine, typically proceeding through mesylation, azidation, and subsequent reduction, is a well-established and high-yielding sequence in organic synthesis.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Direct asymmetric hydrogenation and transfer hydrogenation of prochiral precursors, such as quinolines or their derivatives, represent a highly atom-economical approach to chiral tetrahydroquinolines. These methods rely on chiral transition metal complexes, typically featuring rhodium, ruthenium, or iridium centers coordinated to chiral ligands, to control the stereochemical outcome of the reduction.

While the direct asymmetric hydrogenation of the quinoline core to generate a stereocenter at the C8 position is challenging due to the aromaticity of the heterocyclic ring, the reduction of exocyclic C=N bonds at the 8-position is a more viable strategy. However, the synthesis of such precursors can be non-trivial.

A more common application of these methods is the use of chiral 8-amino-tetrahydroquinolines themselves as ligands in the asymmetric transfer hydrogenation of other substrates, such as cyclic imines. For instance, rhodium complexes of (R)-CAMPY have been successfully employed as catalysts in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, highlighting the utility of the target molecule in asymmetric catalysis[1][2][3][4]. Although this demonstrates the application rather than the synthesis of the title compounds, it underscores their importance in the field.

The choice of metal, chiral ligand, and reaction conditions is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral substrate.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for a wide range of asymmetric transformations. Chiral Brønsted acids, such as chiral phosphoric acids, have been particularly successful in activating substrates for enantioselective reactions.

For the synthesis of chiral tetrahydroquinolines, chiral phosphoric acids can catalyze the asymmetric reduction of quinolines or dihydroquinolines using a hydride source like Hantzsch esters. While this approach has been successfully applied to the synthesis of tetrahydroquinolines with stereocenters at other positions, its application to the direct asymmetric synthesis of 8-amino-tetrahydroquinolines from achiral precursors is less documented. The development of organocatalytic methods that can directly install the C8-amino stereocenter remains an active area of research.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following table summarizes the key performance indicators for the enzymatic kinetic resolution approach to chiral 8-amino-tetrahydroquinolines. Due to the limited literature on direct catalytic asymmetric synthesis of this specific scaffold, a comprehensive comparison with other methods is not feasible at this time.

| Method | Precursor | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Kinetic Resolution | (±)-8-Hydroxy-5,6,7,8-tetrahydroquinoline | Candida antarctica lipase | (R)-8-Amino-5,6,7,8-tetrahydroquinoline | High | >99% | [1] |

Experimental Protocols: A Step-by-Step Guide

The following protocol details the synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) via enzymatic kinetic resolution, adapted from the literature[1].

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Part A: Enzymatic Acetylation

-

To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq.) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (5.0 eq.).

-

Add lipase from Candida antarctica (e.g., Novozym 435, ~50% w/w of the substrate) and 4Å molecular sieves.

-

Stir the mixture at a controlled temperature (e.g., 60 °C) for approximately 30 hours. Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.

-

Upon reaching approximately 50% conversion, filter the reaction mixture to remove the enzyme and molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography on silica gel.

Part B: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline

-

Hydrolysis of the Acetate: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1.0 eq.) in methanol and add potassium carbonate (4.0 eq.). Stir the mixture at room temperature for 2 hours. After completion, remove the methanol under reduced pressure, add water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to afford (R)-5,6,7,8-tetrahydroquinolin-8-ol.

-

Mesylation: Dissolve the (R)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq.) in dichloromethane and cool to 0 °C. Add 4-dimethylaminopyridine (DMAP, 6.0 eq.) and methanesulfonyl chloride (MsCl, 4.0 eq.). Stir the reaction at 0 °C until the starting material is consumed.

-

Azidation: To the reaction mixture from the previous step, add sodium azide (NaN₃, 50 eq.) and allow the reaction to proceed until completion. Quench the reaction with water and extract with an organic solvent. Purify the resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline by column chromatography.

-

Reduction: Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1.0 eq.) in anhydrous ethanol and add palladium on carbon (Pd/C, 5 mol%). Stir the mixture under a hydrogen atmosphere (e.g., 25 atm) for 3 hours at room temperature. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under vacuum to obtain the final product, (R)-8-amino-5,6,7,8-tetrahydroquinoline.

Conclusion and Future Outlook

The enantioselective synthesis of chiral 8-amino-tetrahydroquinolines is a critical endeavor in the pursuit of novel and effective pharmaceuticals. While enzymatic kinetic resolution of the corresponding 8-hydroxy precursor stands out as a highly efficient and scalable method, the development of direct catalytic asymmetric methodologies remains a key objective for the synthetic community. Future research will likely focus on the design of novel chiral catalysts, both metal-based and organocatalytic, that can facilitate the direct asymmetric amination of tetrahydroquinoline precursors or the asymmetric reduction of corresponding imines with high enantioselectivity and broad substrate scope. The continued innovation in this area will undoubtedly accelerate the discovery and development of next-generation therapeutics built upon this privileged chiral scaffold.

References

- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]

- 2. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]

- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [air.unimi.it]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Tetrahydroisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1] From potent anticancer agents to modulators of central nervous system targets, the versatility of the THIQ core structure allows it to interact with a diverse range of biological macromolecules.[2] This in-depth technical guide, designed for researchers and drug development professionals, moves beyond a mere cataloging of activities to provide a detailed exploration of the core mechanisms of action of THIQ compounds, underpinned by field-proven experimental insights and robust protocols.

The Multifaceted Pharmacology of the THIQ Scaffold

The rigid, bicyclic nature of the THIQ framework provides a unique three-dimensional presentation of pharmacophoric elements, enabling high-affinity interactions with various biological targets. This has led to the development of THIQ derivatives with a wide spectrum of pharmacological activities, including but not limited to:

-

Anticancer Activity: THIQ compounds have demonstrated significant potential in oncology through diverse mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][4]

-

Central Nervous System (CNS) Modulation: The structural similarity of certain THIQs to endogenous neurotransmitters has led to the discovery of potent dopamine and other receptor ligands.[5][6]

-

Enzyme Inhibition: The THIQ scaffold has served as a template for the design of inhibitors for various enzymes, including acetylcholinesterase (AChE), phosphodiesterase 4 (PDE4), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).[7][8]

This guide will dissect these mechanisms, providing not only the conceptual framework but also the practical experimental approaches required for their investigation.

THIQ Derivatives as Potent Anticancer Agents: A Mechanistic Deep Dive

The anticancer properties of THIQ compounds are a major focus of current research. Their ability to induce cancer cell death and inhibit proliferation stems from their interference with critical cellular processes.

Induction of Apoptosis: The Intrinsic Pathway

A significant number of THIQ analogues exert their anticancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis.[9] This is a complex signaling cascade that culminates in the activation of executioner caspases and the systematic dismantling of the cell.

One notable example involves a novel THIQ analogue that induces mitochondria-dependent apoptosis in A549 lung cancer cells.[9] The proposed mechanism involves the accumulation of reactive oxygen species (ROS), leading to a disruption of the mitochondrial membrane potential.[9] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic pathway.[10] The release of cytochrome c facilitates the formation of the apoptosome, which then activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[11]

Furthermore, some THIQ derivatives have been shown to induce DNA damage and activate the p53 pathway, a critical tumor suppressor pathway that can initiate apoptosis in response to cellular stress.[9]

Figure 1: Signaling pathway of THIQ-induced apoptosis.

This protocol describes a luminescent assay to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to produce a "glow-type" luminescent signal that is proportional to caspase activity.[12]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

White-walled multiwell plates suitable for luminescence measurements

-

Multichannel pipette

-

Plate-reading luminometer

Procedure:

-

Cell Plating: Seed cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Treatment: Treat cells with the THIQ compound of interest at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

-

Subtract the average luminescence of the blank wells (media only) from all other readings.

-

Express the data as a fold-change in caspase activity relative to the vehicle-treated control.

-

Plot the results as a dose-response curve to determine the EC50 of the THIQ compound for caspase activation.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[3] Several THIQ derivatives have been identified as potent inhibitors of tubulin polymerization, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[4]

Figure 2: Mechanism of tubulin polymerization inhibition by THIQ compounds.

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.

Principle: A fluorescent reporter that preferentially binds to polymerized microtubules is used. As tubulin polymerizes, the fluorescence intensity increases, which can be monitored over time.[3]

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

Black 96-well plates

-

Fluorescence microplate reader with temperature control

Procedure:

-

Compound Preparation: Prepare a 10x stock solution of the THIQ compound in General Tubulin Buffer. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.

-

Plate Preparation: Pre-warm the 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

Reaction Initiation: Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter. Add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes at 37°C.

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

Calculate the rate of polymerization (the slope of the linear portion of the curve) and the maximum polymerization level (the plateau of the curve).

-

Compare the results for the THIQ compound to the vehicle control to determine its effect on tubulin polymerization.

THIQ Compounds as Modulators of Dopamine Receptors

The structural resemblance of some THIQ derivatives to dopamine has led to the development of ligands with high affinity and selectivity for dopamine receptors, particularly the D2 and D3 subtypes.[5][13] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in motor control, cognition, and emotion.

For example, the THIQ derivative SB269,652 has been characterized as an allosteric antagonist at D3 and D2 receptors.[14] This means it binds to a site on the receptor that is different from the dopamine binding site and modulates the receptor's response to dopamine.[14] Such allosteric modulators offer potential therapeutic advantages, including a ceiling effect that may reduce the risk of side effects associated with traditional orthosteric antagonists.

Figure 3: Allosteric antagonism of the D2 receptor by a THIQ compound.

This protocol describes a competitive radioligand binding assay to determine the affinity of a THIQ compound for a specific dopamine receptor subtype.

Principle: The assay measures the ability of an unlabeled test compound (the THIQ derivative) to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.[4]

Materials:

-

Membrane preparation from cells expressing the dopamine receptor of interest

-

Radiolabeled ligand (e.g., [³H]Spiperone)

-

Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Compound Dilution: Prepare serial dilutions of the THIQ compound in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the THIQ compound.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand.

-

Competitive Binding: Wells containing membranes, radioligand, and serial dilutions of the THIQ compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the THIQ compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

THIQ Derivatives as Versatile Enzyme Inhibitors

The THIQ scaffold has proven to be a valuable starting point for the development of inhibitors targeting a range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for diseases such as Alzheimer's disease. Some THIQ derivatives have shown potent AChE inhibitory activity.[2]

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[2]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the THIQ compound at various concentrations. Include a control with no inhibitor.

-

Enzyme Addition: Add the AChE solution to all wells except the blank.

-

Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

-

Data Acquisition: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. THIQ-based PDE4 inhibitors are being explored for the treatment of inflammatory diseases like psoriasis and chronic obstructive pulmonary disease (COPD).[15]

Figure 4: Mechanism of PDE4 inhibition by THIQ compounds.

Principle: This assay uses a fluorescently labeled cAMP (FAM-cAMP). In the presence of PDE4, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent in the assay mix has a high affinity for the phosphate group of FAM-AMP, forming a large complex that tumbles slowly and has a high fluorescence polarization. Inhibition of PDE4 results in less FAM-AMP formation and thus a lower fluorescence polarization signal.[16]

Materials:

-

Recombinant PDE4 enzyme

-

FAM-cAMP substrate

-

Binding agent

-

Assay buffer

-

384-well black plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the THIQ compound in DMSO.

-

Assay Plate Preparation: Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Add the diluted PDE4 enzyme to each well.

-

Reaction Initiation: Add the FAM-cAMP solution to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature.

-

Detection: Add the binding agent to stop the reaction and allow for binding to the hydrolyzed substrate.

-

Data Acquisition: Measure the fluorescence polarization of each well.

Data Analysis:

-

Calculate the percent inhibition for each concentration of the THIQ compound relative to the controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. A deep understanding of the molecular mechanisms underlying their diverse pharmacological activities is paramount for the rational design and development of next-generation THIQ-based drugs. This guide has provided a comprehensive overview of several key mechanisms of action, complemented by detailed, actionable experimental protocols. By employing these and other advanced techniques, researchers can continue to unlock the full therapeutic potential of this versatile and privileged chemical scaffold.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 14. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-8-amine (CAS 497251-60-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinolin-8-amine, with CAS number 497251-60-2, is a heterocyclic amine that presents a key structural motif in a variety of biologically active compounds. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic molecules with diverse pharmacological activities.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, safety and handling protocols, and its current and potential applications in research and drug development.

Chemical and Physical Properties

While specific experimental data for the racemic this compound is not extensively reported in publicly available literature, its properties can be inferred from closely related structures and supplier specifications.

| Property | Value | Source |

| CAS Number | 497251-60-2 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Appearance | Yellow to Brown Liquid (based on analogues) | [3] |

Note: Some properties are for the closely related 5,6,7,8-tetrahydroisoquinoline and may vary for the 8-amino substituted compound.

Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz): δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm.[4]

-

¹³C NMR (CDCl₃, 75 MHz): δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm.[4]

-

FTIR: 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹.[4] The spectrum of a primary amine would be expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹.[5]

-

Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₄N₂: 162.1, found 163.2 [M+1]⁺.[4]

Synthesis of this compound

A common synthetic route to chiral 8-amino-5,6,7,8-tetrahydroquinolines involves a multi-step process starting from the corresponding racemic alcohol.[4] This can be adapted for the synthesis of the racemic amine. A plausible synthetic pathway is outlined below.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Adapted from Chiral Synthesis)

This protocol is adapted from the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinolines and can be used to produce the racemic mixture.[4]

Part A: Synthesis of (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol

-

Dissolve 5,6,7,8-tetrahydroisoquinolin-8-one in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the racemic alcohol.

Part B: Synthesis of this compound

-

Dissolve the (±)-5,6,7,8-tetrahydroisoquinolin-8-ol in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Add a base such as triethylamine (Et₃N) or pyridine.

-

Slowly add methanesulfonyl chloride (MsCl) and stir the reaction at 0 °C.

-

Allow the reaction to proceed until the starting material is consumed (TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to obtain the crude mesylate.

-

Dissolve the crude mesylate in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and heat the mixture to facilitate the displacement reaction.

-

After completion, cool the reaction and pour it into water.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts to yield the azide intermediate.

-

Dissolve the azide in a solvent such as ethanol or methanol.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the final product, this compound.

Biological Activity and Potential Applications

The tetrahydroisoquinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1]

Antinociceptive Agents

Derivatives of 8-amino-5,6,7,8-tetrahydroisoquinolines have been investigated as potential antinociceptive (pain-relieving) agents.[6] While these compounds were designed as conformationally-constrained analogues of nicotinic cholinergic ligands, they did not show significant binding to nicotinic acetylcholine receptors.[6] However, certain N-substituted analogues demonstrated potent antinociceptive effects in rodent models, suggesting a novel mechanism of action that warrants further investigation.[6]

Anticancer Research

The tetrahydroquinoline and tetrahydroisoquinoline cores are found in several compounds with antiproliferative activity.[3][7] Schiff bases and their reduced amine derivatives synthesized from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have shown significant cytotoxic effects against various cancer cell lines, including ovarian and colorectal cancer.[7][8] The mechanism of action for some of these derivatives involves the induction of mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in cancer cells.[7][8]

Caption: Potential therapeutic applications of this compound derivatives.

Ligands in Asymmetric Catalysis

Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in transition metal-catalyzed asymmetric synthesis.[4] These ligands, when complexed with metals like rhodium or iridium, can catalyze reactions such as asymmetric transfer hydrogenation of imines to produce chiral amines with high enantioselectivity.[4] This highlights the utility of the 8-amino-5,6,7,8-tetrahydroisoquinoline scaffold in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a laboratory setting.[9][10][11]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]

-

Precautionary Statements:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Always consult the material safety data sheet (MSDS) from the specific supplier before handling this compound.

Suppliers

This compound (CAS 497251-60-2) is available from various chemical suppliers, including:

-

AK Scientific, Inc.[9]

-

BLDpharm[12]

-

ChemicalBook[13]

-

MedChemExpress[10]

-

MySkinRecipes[2]

-

Sigma-Aldrich[12]

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and asymmetric catalysis. Its derivatives have shown promise as antinociceptive and anticancer agents, although further research is needed to fully elucidate their mechanisms of action. The synthetic routes to this compound are accessible, and its utility as a scaffold for creating diverse chemical libraries makes it a compound of significant interest for researchers in drug discovery and development.

References

- 1. fishersci.com [fishersci.com]

- 2. 5,6,7,8-Tetrahydroisoquinolin-1-amine [myskinrecipes.com]

- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. (+/-)8-Amino-5,6,7,8-tetrahydroisoquinolines as novel antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]

- 13. 497251-60-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Bioactive Landscape of 5,6,7,8-Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

Abstract

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active natural products and synthetic compounds.[1] This guide provides an in-depth exploration of the diverse bioactivities of 5,6,7,8-THIQ derivatives, offering a technical resource for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, neuroprotection, and infectious diseases. This document is designed to not only be a comprehensive review but also a practical guide, featuring detailed experimental protocols and visual representations of key biological pathways to facilitate further research and application.

The 5,6,7,8-Tetrahydroisoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The unique structural framework of the 5,6,7,8-tetrahydroisoquinoline molecule, which features a fused benzene and piperidine ring system, provides an ideal three-dimensional architecture for interacting with a multitude of biological targets. This inherent versatility has made it a focal point in the design and synthesis of novel therapeutic agents.[1] The partially saturated nature of the piperidine ring allows for conformational flexibility, which can be fine-tuned through substitution to optimize binding affinity and selectivity for specific enzymes and receptors.

Synthetic Strategies: Building the Core

The construction of the 5,6,7,8-tetrahydroisoquinoline nucleus is most commonly achieved through variations of established synthetic methodologies, with the Pictet-Spengler reaction being a prominent and versatile approach.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates and desired substitution patterns.

Experimental Protocol: Pictet-Spengler Synthesis of a 5,6,7,8-Tetrahydroisoquinoline Derivative

This protocol provides a general framework for the synthesis of a 1-substituted 5,6,7,8-tetrahydroisoquinoline.

Materials:

-

β-Arylethylamine derivative

-

Aldehyde or ketone

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

-

Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

-

Sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reactant Preparation: Dissolve the β-arylethylamine derivative (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1 eq) to the solution at room temperature.

-

Acid Catalysis: Slowly add the acid catalyst (0.1-1.0 eq) to the reaction mixture. The reaction may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-